
1-Methylpiperidine-4-carbohydrazide
Overview
Description
1-Methylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidine-4-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpiperidine and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or hydrazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of piperidine, including 1-methylpiperidine-4-carbohydrazide, exhibit inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds act as enoyl-ACP reductase inhibitors, which are critical for bacterial fatty acid biosynthesis .
- Neuropharmacology : This compound has been investigated for its potential as a GABAA receptor agonist, contributing to the development of anxiolytic and sedative medications. Its structural similarity to known psychoactive agents suggests possible applications in treating anxiety disorders .
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. It can be transformed into various functionalized piperidine derivatives, which are essential in the development of pharmaceuticals and agrochemicals .
- Hydrazone Formation : The hydrazide functional group allows for the formation of hydrazones, which can be utilized in the synthesis of azo dyes and other organic materials. This property is leveraged in material science and dye chemistry .
Case Study 1: Antibacterial Agents
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydrazide moiety of this compound significantly enhanced its antibacterial activity against resistant strains of bacteria. The results indicated that specific substitutions on the piperidine ring could improve binding affinity to bacterial enzymes involved in lipid metabolism .
Case Study 2: Neuroactive Compounds
In neuropharmacological research, derivatives of this compound were tested for their effects on GABAA receptors. The findings suggested that certain derivatives exhibited enhanced efficacy and selectivity, paving the way for new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |
Neuropharmacology | GABAA receptor agonists | Potential anxiolytic properties |
Organic Synthesis | Intermediate for complex organic compounds | Versatile building block for pharmaceuticals |
Material Science | Hydrazone formation for dye synthesis | Useful in developing azo dyes |
Mechanism of Action
The mechanism of action of 1-methylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic heterocyclic amine with a similar structure but lacking the carbohydrazide group.
Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring, often used in pharmaceuticals.
Hydrazine Derivatives: Compounds containing the hydrazine functional group, which can exhibit similar reactivity.
Uniqueness
1-Methylpiperidine-4-carbohydrazide is unique due to the presence of both the piperidine ring and the carbohydrazide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
1-Methylpiperidine-4-carbohydrazide, known by its CAS number 176178-88-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carbohydrazide moiety. The general structure can be represented as follows:
The synthesis typically involves the reaction of 1-methylpiperidine with hydrazine derivatives under controlled conditions, leading to the formation of the carbohydrazide functional group. Various synthetic routes have been documented, focusing on optimizing yield and purity for biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor , affecting pathways involved in inflammation and microbial resistance .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis .
Research Findings and Case Studies
Recent studies have focused on refining the pharmacological profile of this compound through structural modifications to enhance solubility and bioavailability. For instance:
- Study 1 : A study evaluated the compound's efficacy in a mouse model of inflammatory disease, showing a significant reduction in paw swelling compared to controls (p < 0.05) when administered at doses ranging from 10 mg/kg to 50 mg/kg .
- Study 2 : Another investigation into its antimicrobial activity revealed that formulations containing this compound could effectively reduce bacterial load in infected wounds by up to 70% within 48 hours .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-Methylpiperidine-4-carbohydrazide derivatives?
A typical procedure involves coupling 1-Methylpiperidine-4-carboxylic acid with hydrazine derivatives using carbodiimide coupling agents (e.g., EDCI) and HOBt in anhydrous acetonitrile. Post-reaction purification includes sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol. For example, yields vary from 39% to 71% depending on substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH signals at δ 1.55–3.78 ppm) and carbonyl carbons (δ ~168–172 ppm).
- IR Spectroscopy : Confirms carbonyl (1612–1614 cm⁻¹) and sulfonamide (3311 cm⁻¹) groups.
- Elemental Analysis : Validates purity (e.g., %C, %H, %N deviations <0.05%) .
Q. How should this compound be stored to ensure stability?
Store as a crystalline solid at -20°C in anhydrous conditions. Stability exceeds 5 years when protected from moisture and light .
Q. What purification strategies are effective for isolating this compound?
Post-synthesis, use liquid-liquid extraction (ethyl acetate/water), followed by acid-base washes to remove unreacted amines or acids. Recrystallization from ethanol or diisopropyl ether enhances purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Coupling Reagents : Replace EDCI/HOBt with DCC or DIC for sterically hindered amines.
- Solvent Effects : Test DMF or THF for better solubility of hydrophobic substrates.
- Temperature : Elevated temperatures (40–50°C) may accelerate coupling but risk decomposition .
Q. What computational methods predict the electronic properties of this compound?
Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately model thermochemical properties (e.g., atomization energies ±2.4 kcal/mol). Basis sets like 6-31G* are recommended for piperidine ring geometry optimization .
Q. How do substituents on the piperidine ring influence physicochemical properties?
- Electron-Withdrawing Groups (e.g., sulfonamide): Increase melting points (139–140°C vs. 134–135°C for methoxy derivatives) and reduce solubility.
- Steric Effects : Bulky aryl groups (e.g., o-tolyl) may lower yields due to hindered coupling .
Q. How to resolve contradictions in spectral data during structural elucidation?
- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational frequencies .
Q. What strategies enhance biological activity in analogs of this compound?
- Piperazine Hybrids : Introduce sulfamoyl or methoxybenzoyl groups to mimic CCR5 antagonists (e.g., Sch-417690) for receptor targeting.
- Hydrazone Derivatives : Modify the hydrazide moiety to improve metabolic stability .
Q. What challenges arise in synthesizing stereoisomers of this compound?
- Chiral Resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers.
- Asymmetric Synthesis : Employ Evans auxiliaries or transition-metal catalysts for stereocontrol .
Properties
IUPAC Name |
1-methylpiperidine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQKKXPYOIDSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332834 | |
Record name | 1-methylpiperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176178-88-4 | |
Record name | 1-Methyl-4-piperidinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176178-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methylpiperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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